molecular formula C19H17N3O3 B2866542 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034382-29-9

1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2866542
CAS No.: 2034382-29-9
M. Wt: 335.363
InChI Key: WQUROYYENBQNNH-UHFFFAOYSA-N
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Description

1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole: is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a benzodioxole group

Mechanism of Action

Target of Action

The primary targets of this compound, also known as (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone, are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

The compound interacts with its targets by inhibiting microtubule assembly formation . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in cell division. By inhibiting microtubule assembly, the compound can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to cell cycle arrest and the initiation of apoptosis, resulting in the death of cancer cells.

Pharmacokinetics

It is known that the compound exhibits good selectivity between cancer cells and normal cells , suggesting that it may have favorable distribution properties

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. It achieves this by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially to the shrinkage of tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with a pyrrolidine derivative under specific conditions to form the intermediate product. This intermediate is further reacted with a benzodioxole derivative to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.

    Reduction: Reduction reactions can be performed on the carbonyl group present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole lies in its combination of three distinct functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-19(13-5-6-17-18(9-13)25-12-24-17)21-8-7-14(10-21)22-11-20-15-3-1-2-4-16(15)22/h1-6,9,11,14H,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUROYYENBQNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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